2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a carboxamide group, as well as a thiadiazole ring with a methyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is to react 5-methyl-1,3,4-thiadiazole-2-amine with a suitable pyrimidine derivative under controlled conditions. The reaction may require the use of a strong base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrimidines or thiadiazoles.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Lacks the trifluoromethyl group.
2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxylic acid: Lacks the carboxamide group.
2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide trifluoroacetate: Contains a trifluoroacetate group instead of a carboxamide group.
Uniqueness: The presence of the trifluoromethyl group in 2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide enhances its chemical stability and biological activity compared to similar compounds. This unique feature makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5OS/c1-4-14-6(3-7(15-4)10(11,12)13)8(19)16-9-18-17-5(2)20-9/h3H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSXPFJVLFAAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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